2-Ethoxyethyl 4-(3-hydroxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl 4-(3-hydroxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2-Ethoxyethyl 4-(3-hydroxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the ethoxyethyl and hydroxy-methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxyethyl 4-(3-hydroxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions.
Medicine: Its unique structure could be explored for drug development, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, while the quinoline core can intercalate with DNA or other biomolecules. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester
- 4-Hydroxy-2-quinolones These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in 2-Ethoxyethyl 4-(3-hydroxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate gives it distinct properties and potential applications.
Properties
Molecular Formula |
C24H31NO6 |
---|---|
Molecular Weight |
429.5g/mol |
IUPAC Name |
2-ethoxyethyl 4-(3-hydroxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H31NO6/c1-6-30-9-10-31-23(28)20-14(2)25-16-12-24(3,4)13-18(27)22(16)21(20)15-7-8-19(29-5)17(26)11-15/h7-8,11,21,25-26H,6,9-10,12-13H2,1-5H3 |
InChI Key |
ZHSRUSMLCHYICW-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC)O)C(=O)CC(C2)(C)C)C |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC)O)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.